![molecular formula C30H23NSi B11710557 2-(Triphenylsilyl)-9H-carbazole](/img/structure/B11710557.png)
2-(Triphenylsilyl)-9H-carbazole
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Overview
Description
2-(Triphenylsilyl)-9H-carbazole: is an organosilicon compound that features a carbazole core substituted with a triphenylsilyl group Carbazole derivatives are known for their unique electronic properties, making them valuable in various applications, including organic electronics and photonics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triphenylsilyl)-9H-carbazole typically involves the reaction of carbazole with chlorotriphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Triphenylsilyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione.
Reduction: The compound can be reduced to form dihydrocarbazole derivatives.
Substitution: The triphenylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydride) are commonly employed.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
2-(Triphenylsilyl)-9H-carbazole is extensively used in the development of OLEDs. Its electronic properties facilitate efficient charge transport and light emission. The incorporation of this compound into OLED structures enhances device performance by improving luminescence efficiency and stability.
Photovoltaic Cells
The compound also plays a role in organic photovoltaic cells, where its ability to facilitate charge separation and transport is crucial for enhancing the efficiency of light-to-electricity conversion. Research indicates that devices incorporating this compound exhibit improved power conversion efficiencies compared to those without it.
Data Table: Performance Metrics of OLEDs Using this compound
Parameter | Value |
---|---|
Maximum Luminance | 15,000 cd/m² |
Current Efficiency | 20 lm/W |
Power Efficiency | 10% |
Lifetime | >10,000 hours |
Materials Science
Polymer Synthesis
this compound serves as a precursor in synthesizing advanced polymeric materials. Its incorporation into copolymers has been shown to enhance thermal stability and mechanical properties, making it suitable for various industrial applications .
Case Study: Copolymer Development
A recent study demonstrated the synthesis of a copolymer consisting of this compound and bithiophene, which exhibited excellent optical contrast and long-term stability under operational conditions. The copolymer's application in electronic devices showed promising results in terms of durability and performance .
Biological Applications
Antimicrobial Properties
Research has explored the antimicrobial potential of this compound derivatives. In vitro studies indicate that certain derivatives exhibit significant antibacterial activity against various strains, suggesting potential applications in pharmaceuticals and material coatings .
Case Study: Anticancer Activity
Another study investigated the anticancer properties of this compound, revealing that it can induce apoptosis in cancer cells through specific molecular interactions. This property opens avenues for developing novel therapeutic agents based on this compound .
Mechanism of Action
The mechanism of action of 2-(Triphenylsilyl)-9H-carbazole is primarily related to its electronic properties. The triphenylsilyl group influences the electron density distribution within the carbazole core, affecting its reactivity and interaction with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Triphenylmethyl-carbazole: Similar in structure but with a triphenylmethyl group instead of a triphenylsilyl group.
Trimethylsilyl-carbazole: Features a trimethylsilyl group, offering different electronic properties compared to the triphenylsilyl group.
Diphenylsilyl-carbazole: Contains a diphenylsilyl group, providing a different balance of stability and reactivity.
Uniqueness: 2-(Triphenylsilyl)-9H-carbazole stands out due to the specific influence of the triphenylsilyl group on its electronic properties. This modification enhances the compound’s stability and makes it particularly suitable for applications in organic electronics and photonics. The triphenylsilyl group also provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Biological Activity
2-(Triphenylsilyl)-9H-carbazole is a derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H20N6O4
- Molecular Weight : 432.4 g/mol
- IUPAC Name : this compound
The unique structure of this compound contributes to its biological activity. The presence of the triphenylsilyl group enhances its stability and solubility in various solvents, which is crucial for biological assays.
Antimicrobial Activity
Research has indicated that carbazole derivatives exhibit significant antimicrobial properties. A study highlighted that carbazole compounds, including this compound, showed activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Properties
Carbazole derivatives have been extensively studied for their anticancer potential. Specifically, this compound has demonstrated cytotoxic effects on several cancer cell lines, including:
- Laryngeal carcinoma (HEP 2)
- Ehrlich’s Ascites Carcinoma (EAC)
In vitro studies revealed that the compound inhibited cell proliferation and induced apoptosis in these cancer cells. The presence of electron-donating groups in its structure may enhance its anticancer efficacy by increasing the basicity and reactivity of the compound .
Neuroprotective Effects
Recent investigations have also focused on the neuroprotective properties of carbazole derivatives. For instance, studies have shown that certain substituted carbazoles can protect neuronal cells from glutamate-induced toxicity. The antioxidant activity attributed to these compounds may play a significant role in their neuroprotective effects .
The biological activity of this compound is primarily mediated through:
- Interaction with DNA : Some studies suggest that carbazole derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, thereby reducing tumor growth.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, these compounds can influence cellular signaling pathways related to apoptosis and cell survival .
Case Studies
Study | Findings | Cell Lines Tested |
---|---|---|
Kaushik et al. (2015) | Significant anticancer activity observed | A549 (lung cancer) |
Saturnino et al. (2013) | Neuroprotective effects against glutamate toxicity | HT22 neuronal cells |
Zhu et al. (2015) | Inhibition of topoisomerase II at low concentrations | Various cancer cell lines |
Properties
Molecular Formula |
C30H23NSi |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
9H-carbazol-2-yl(triphenyl)silane |
InChI |
InChI=1S/C30H23NSi/c1-4-12-23(13-5-1)32(24-14-6-2-7-15-24,25-16-8-3-9-17-25)26-20-21-28-27-18-10-11-19-29(27)31-30(28)22-26/h1-22,31H |
InChI Key |
YJWMGYGVEXGVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6N5 |
Origin of Product |
United States |
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